molecular formula C10H8N2O3 B2424574 Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2248302-76-1

Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2424574
CAS No.: 2248302-76-1
M. Wt: 204.185
InChI Key: OBJWYESTNCFUIM-UHFFFAOYSA-N
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Description

Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often explored for drug development and other scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison: Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the formyl group can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)11-8-4-2-3-5-12(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJWYESTNCFUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1C=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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